3-Bromo-2-chloro-6-fluorobenzyl alcohol
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Overview
Description
3-Bromo-2-chloro-6-fluorobenzyl alcohol, also known as (3-bromo-2-chloro-6-fluorophenyl)methanol, is a chemical compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol . It is a solid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-fluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of the corresponding benzyl alcohol derivatives.
Substitution: Halogen exchange reactions where bromine, chlorine, or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various benzyl alcohols .
Scientific Research Applications
3-Bromo-2-chloro-6-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl bromide
- 3-Bromo-2-chloro-6-fluorotoluene
- 3-Chloro-2-fluorobenzyl bromide
Uniqueness
3-Bromo-2-chloro-6-fluorobenzyl alcohol is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
(3-bromo-2-chloro-6-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKSLPNFKYEKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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